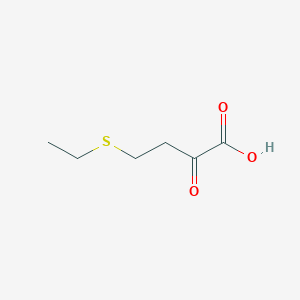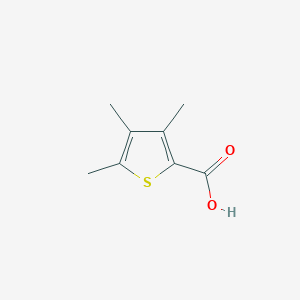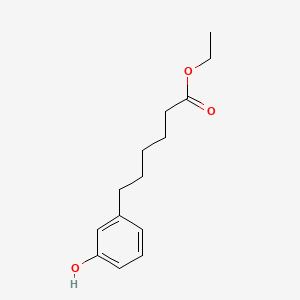
Ethyl6-(3-hydroxyphenyl)hexanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 6-(3-hydroxyphenyl)hexanoate is an organic compound belonging to the ester family. Esters are known for their pleasant odors and are often used in perfumes and flavoring agents. This particular compound is characterized by the presence of an ethyl ester group attached to a hexanoic acid chain, which is further substituted with a hydroxyphenyl group. The molecular formula for ethyl 6-(3-hydroxyphenyl)hexanoate is C14H20O3.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-(3-hydroxyphenyl)hexanoate can be achieved through various methods. One common approach involves the esterification of 6-(3-hydroxyphenyl)hexanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of ethyl 6-(3-hydroxyphenyl)hexanoate may involve more efficient and scalable methods. One such method is the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of solid acid catalysts can enhance the reaction rate and reduce the need for extensive purification steps.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 6-(3-hydroxyphenyl)hexanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 6-(3-oxophenyl)hexanoic acid.
Reduction: Formation of 6-(3-hydroxyphenyl)hexanol.
Substitution: Formation of various substituted phenylhexanoates.
Applications De Recherche Scientifique
Ethyl 6-(3-hydroxyphenyl)hexanoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavoring agents, and other fine chemicals.
Mécanisme D'action
The mechanism of action of ethyl 6-(3-hydroxyphenyl)hexanoate involves its interaction with various molecular targets and pathways. The hydroxyphenyl group can participate in hydrogen bonding and other non-covalent interactions, which can influence the compound’s binding affinity to enzymes and receptors. Additionally, the ester group can undergo hydrolysis to release the active hydroxyphenylhexanoic acid, which can further interact with biological targets.
Comparaison Avec Des Composés Similaires
Ethyl 6-(3-hydroxyphenyl)hexanoate can be compared with other similar compounds such as:
Ethyl 6-hydroxyhexanoate: Lacks the phenyl group, resulting in different chemical and biological properties.
Ethyl 3-hydroxybenzoate: Contains a benzoate ester instead of a hexanoate ester, leading to different reactivity and applications.
Ethyl 6-(4-hydroxyphenyl)hexanoate: Similar structure but with the hydroxy group in the para position, which can affect its chemical behavior and interactions.
Propriétés
Formule moléculaire |
C14H20O3 |
|---|---|
Poids moléculaire |
236.31 g/mol |
Nom IUPAC |
ethyl 6-(3-hydroxyphenyl)hexanoate |
InChI |
InChI=1S/C14H20O3/c1-2-17-14(16)10-5-3-4-7-12-8-6-9-13(15)11-12/h6,8-9,11,15H,2-5,7,10H2,1H3 |
Clé InChI |
WJCTYLRQOXXRMN-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CCCCCC1=CC(=CC=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


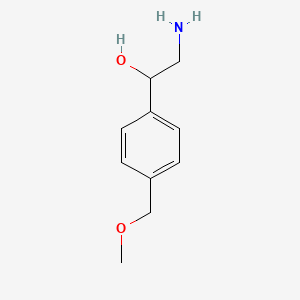
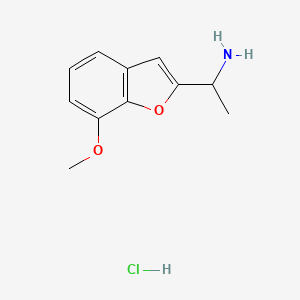
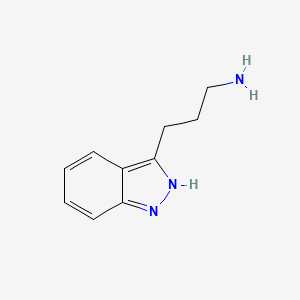
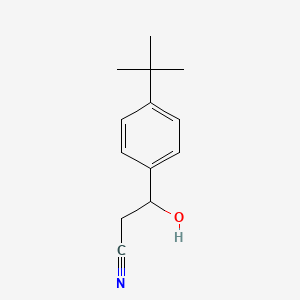
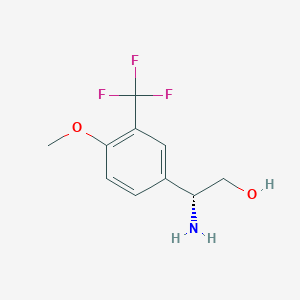
![4-(3-aminopropoxy)-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]butanamide hydrochloride](/img/structure/B13586755.png)
![1-[3-(Trifluoromethyl)phenyl]prop-2-en-1-one](/img/structure/B13586761.png)


![[(2,2-Difluorocyclohexyl)methyl]urea](/img/structure/B13586775.png)

![2-({[(Tert-butoxy)carbonyl]amino}methyl)-1-benzofuran-6-carboxylicacid](/img/structure/B13586784.png)
